![molecular formula C27H24N2O7 B1390311 Acide Fmoc-[N-alpha-(4-aminobenzoyl)]-L-glutamique CAS No. 1562435-65-7](/img/structure/B1390311.png)

Acide Fmoc-[N-alpha-(4-aminobenzoyl)]-L-glutamique

Vue d'ensemble

Description

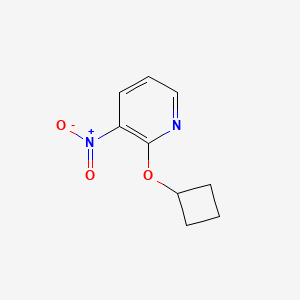

“Fmoc-[N-alpha-(4-aminobenzoyl)]-L-glutamic acid” is a product used for proteomics research . Its molecular formula is C27H24N2O7 and it has a molecular weight of 488.5 .

Synthesis Analysis

The synthesis of similar compounds such as N-Fmoc-p-amino benzoic acid has been reported . The process involved the formation of a colorless precipitate which was collected by filtration, washed with water, and dried in a vacuum at 120 ºC to yield the product .Molecular Structure Analysis

The molecular structure of “Fmoc-[N-alpha-(4-aminobenzoyl)]-L-glutamic acid” is represented by the formula C27H24N2O7 . This indicates that the compound contains 27 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 7 oxygen atoms.Applications De Recherche Scientifique

Synthèse peptidique en phase solide (SPPS)

Acide Fmoc-[N-alpha-(4-aminobenzoyl)]-L-glutamique: est largement utilisé dans la SPPS, une méthode qui permet l'assemblage rapide de chaînes peptidiques par des cycles successifs de couplage d'acides aminés . Le groupe Fmoc protège le groupe amino pendant la synthèse, qui peut être éliminé par traitement à la base douce, permettant l'addition séquentielle d'acides aminés.

Recherche en protéomique

En protéomique, ce composé est utilisé pour la préparation de peptides utilisés comme standards et réactifs. Ces peptides sont essentiels pour comprendre la structure, la fonction et les interactions des protéines .

Développement d'anticorps spécifiques à l'épitope

Les peptides synthétisés à l'aide de la chimie Fmoc servent d'antigènes pour générer des anticorps spécifiques à des régions protéiques particulières. Ceci est essentiel pour le diagnostic des maladies et les interventions thérapeutiques .

Découverte de médicaments

Les peptides synthétisés avec la chimie Fmoc sont utilisés dans la découverte de médicaments car ils peuvent imiter les peptides ou protéines naturels, servant d'agents thérapeutiques potentiels ou de candidats médicaments .

Science des biomatériaux

Les propriétés d'auto-assemblage des peptides les rendent importants dans la science des biomatériaux. Les acides aminés protégés par Fmoc sont utilisés pour créer des peptides qui peuvent former des hydrogels et d'autres matériaux ayant des applications biomédicales .

Biologie chimique

En biologie chimique, les acides aminés protégés par Fmoc sont utilisés pour étudier les voies de signalisation cellulaire et les processus cellulaires en synthétisant des peptides qui peuvent moduler ces voies .

Recherche structurale par RMN

Pour les études RMN, les peptides doivent être disponibles en grandes quantités. La chimie Fmoc facilite la synthèse de ces peptides, qui sont ensuite utilisés pour déterminer les structures des protéines et des complexes .

Réactions de couplage peptidique

Ce composé est également impliqué dans les réactions de couplage peptidique, où il est utilisé avec des réactifs de couplage comme le HBTU et le DIPEA pour former des liaisons peptidiques pendant la SPPS .

Mécanisme D'action

Target of Action

Fmoc-[N-alpha-(4-aminobenzoyl)]-L-glutamic acid is primarily used in proteomics research . The compound’s primary targets are the amino groups of proteins, where it acts as a protecting group .

Mode of Action

The compound is a derivative of the fluorenylmethoxycarbonyl (Fmoc) protecting group . The Fmoc group is base-labile, meaning it can be removed by a base . This property allows the Fmoc group to protect amine groups during peptide synthesis, preventing unwanted reactions .

Biochemical Pathways

The Fmoc group is widely used in solid-phase peptide synthesis (SPPS), a method for the organic synthesis of peptides . During SPPS, the Fmoc group protects the amine at the N-terminus of the peptide, allowing for the sequential addition of amino acids . Once the desired sequence is achieved, the Fmoc group can be removed with a solution of piperidine .

Result of Action

The use of Fmoc-[N-alpha-(4-aminobenzoyl)]-L-glutamic acid in peptide synthesis results in the formation of peptides with precise sequences . These peptides can be used in various research applications, including the study of protein structure and function .

Action Environment

The efficacy and stability of Fmoc-[N-alpha-(4-aminobenzoyl)]-L-glutamic acid are influenced by several environmental factors. For instance, the compound is sensitive to basic conditions, which can remove the Fmoc group . Additionally, the compound should be stored properly to maintain its stability .

Propriétés

IUPAC Name |

(2S)-2-[[4-(9H-fluoren-9-ylmethoxycarbonylamino)benzoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O7/c30-24(31)14-13-23(26(33)34)29-25(32)16-9-11-17(12-10-16)28-27(35)36-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23H,13-15H2,(H,28,35)(H,29,32)(H,30,31)(H,33,34)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAPOQDCTFJVYAO-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4,5,5-Tetramethyl-2-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)-1,3,2-dioxaborolane](/img/structure/B1390228.png)

![1,4-Dithia-8-azaspiro[4.6]undecane hydrochloride](/img/structure/B1390233.png)

![Spiro[adamantane-2,4'-piperidine] hydrochloride](/img/structure/B1390251.png)